Home > Products > Screening Compounds P141990 > 3-[4-(2-chloro-4-methylphenoxy)butyl]-4(3H)-quinazolinone
3-[4-(2-chloro-4-methylphenoxy)butyl]-4(3H)-quinazolinone -

3-[4-(2-chloro-4-methylphenoxy)butyl]-4(3H)-quinazolinone

Catalog Number: EVT-4921328
CAS Number:
Molecular Formula: C19H19ClN2O2
Molecular Weight: 342.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of the benzoxazinone intermediate: Anthranilic acid can be reacted with acetic anhydride to form 2-methyl-4H-3,1-benzoxazin-4-one. [ [], [] ]
Mechanism of Action
  • Anti-inflammatory and analgesic activity: Quinazolinones have been reported to exhibit anti-inflammatory and analgesic effects, possibly through inhibition of cyclooxygenase (COX) enzymes, similar to the mechanism of action of non-steroidal anti-inflammatory drugs (NSAIDs). [ [] ]
  • Anticancer activity: Some quinazolinones have demonstrated cytotoxic activity against various cancer cell lines. These compounds may target several cellular processes involved in cancer progression, including cell cycle regulation, apoptosis, and angiogenesis. [ [], [], [] ]
  • Antimicrobial activity: Certain quinazolinone derivatives have exhibited antibacterial and antifungal properties. Their mechanism of action may involve inhibition of bacterial or fungal enzymes essential for their survival. [ [], [], [], [] ]

5-Fluoro-2-methyl-3-(2-trifluoromethyl-1,3,4-thiadiazol-5-yl)-4(3H)-quinazolinone

Compound Description: This compound is a substituted 1,3,4-thiadiazolyl-4(3H)-quinazolinone synthesized and investigated for potential antiviral and anticancer activity. []

Relevance: This compound shares the core quinazolin-4(3H)-one structure with 3-[4-(2-chloro-4-methylphenoxy)butyl]-4(3H)-quinazolinone. Both compounds feature substituents at the 2 and 3 positions of the quinazolinone ring, highlighting the exploration of diverse modifications on this scaffold for potential biological activity. []

4-Chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide (3g)

Compound Description: This compound, identified as 3g in the study, is a quinazoline-4(3H)-one derivative investigated as a potential soluble epoxide hydrolase (sEH) inhibitor. It displayed significant inhibitory activity, even surpassing the potency of the commercial reference inhibitor. []

Relevance: This compound shares the core quinazolin-4(3H)-one structure with 3-[4-(2-chloro-4-methylphenoxy)butyl]-4(3H)-quinazolinone, particularly highlighting the presence of an unsubstituted nitrogen at the 3-position. This suggests that both compounds likely belong to a similar chemical space explored for sEH inhibition. []

FR247304 (5-Chloro-2-[3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)propyl]-4(3H)-quinazolinone)

Compound Description: FR247304 is a novel and potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, exhibiting neuroprotective effects in in vitro and in vivo models of cerebral ischemia. []

Relevance: FR247304 shares the core quinazolin-4(3H)-one scaffold with 3-[4-(2-chloro-4-methylphenoxy)butyl]-4(3H)-quinazolinone. Both compounds feature substitutions at the 2-position, indicating the importance of this site for modulating biological activity in diverse therapeutic areas. []

5-Chloro-2-methyl-3-(5-methylthiazol-2-yl)-4(3H)-quinazolinone

Compound Description: This is one of eight novel 2-methyl-4(3H)-quinazolinones synthesized and characterized for potential biological activity. These compounds feature one or two chlorine atoms in the benzene ring and a range of substituents at the 3-position, including 5-methyl-1,3-thiazol-2-yl, 4-methyl-1,3-thiazol-2-yl, and 5-ethyl-1,3,4-thiadiazol-2-yl groups. []

Relevance: This compound and 3-[4-(2-chloro-4-methylphenoxy)butyl]-4(3H)-quinazolinone share the core quinazolinone structure, with both featuring substitutions at the 2 and 3 positions. The study emphasizes the significance of halogen substitutions and variations in the 3-position substituent for exploring potential biological activities within this chemical class. []

2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)-N-(4-oxo-2-propylquinazolin-3(4H)-yl)acetamide (6a)

Compound Description: Compound 6a is a quinazolinone-1,3,4-oxadiazole conjugate synthesized and evaluated for its cytotoxic activity. It exhibited potent cytotoxic effects against the HeLa cell line at specific concentrations. []

Relevance: This compound shares the core quinazolinone structure with 3-[4-(2-chloro-4-methylphenoxy)butyl]-4(3H)-quinazolinone. The presence of a propyl moiety at the C2 position of 6a, which contributed to its enhanced cytotoxic activity, highlights the potential significance of alkyl substitutions at this position, as observed in the target compound. []

7-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Compound Description: This compound is a key intermediate in the synthesis of 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one. It is synthesized from the condensation of 2-amino-methyl-4-methoxybenzoate with acetic anhydride, followed by further reactions. []

Relevance: This compound is a structural precursor to the quinazolinone scaffold found in 3-[4-(2-chloro-4-methylphenoxy)butyl]-4(3H)-quinazolinone. It highlights the common synthetic routes employed in constructing this core structure. The presence of chlorine and methyl substituents in both compounds further emphasizes the exploration of these modifications for potential biological activity. []

3-Amino-7-chloro-2-methyl-quinazolin-4(3H)-one

Compound Description: This compound is a final product synthesized from 7-chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one through a multi-step synthesis and evaluated for its analgesic and antibacterial activity. [, ]

Relevance: This compound shares the core quinazolinone structure with 3-[4-(2-chloro-4-methylphenoxy)butyl]-4(3H)-quinazolinone and possesses identical chlorine and methyl substitutions at the 7 and 2 positions, respectively. The exploration of both compounds for biological activity emphasizes the significance of these substitutions in influencing their pharmacological profiles. [, ]

2-[3-(Substituted amino)-6-chloro-1,1-dioxo-1,4,2-benzodithiazin-7-yl]-3-phenyl-4(3H)-quinazolinones

Compound Description: This refers to a series of thirteen novel quinazolinone derivatives synthesized and evaluated for their cytotoxic activity against twelve human cancer cell lines. Several compounds within this series, including 5, 8-12, 15, and 16, exhibited promising cancer-cell growth-inhibitory properties. []

Relevance: These compounds share the core quinazolin-4(3H)-one structure with 3-[4-(2-chloro-4-methylphenoxy)butyl]-4(3H)-quinazolinone. Notably, the presence of a 3-phenyl substituent in these cytotoxic derivatives highlights a point of structural divergence from the target compound. This difference in substitution patterns might contribute to their distinct biological activities. []

7-Chloro-3-Substituted Quinazolin-4(3H)-Ones

Compound Description: This refers to a series of 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones synthesized and evaluated for their anti-inflammatory and analgesic properties. Several compounds within this series showed moderate to significant activity compared to the standard drug diclofenac. []

Relevance: These compounds share the core quinazolin-4(3H)-one structure with 3-[4-(2-chloro-4-methylphenoxy)butyl]-4(3H)-quinazolinone. The presence of a chlorine substituent at the 7-position in both the target compound and this series highlights a key structural similarity. The study's focus on exploring diverse 3-position substituents underscores the significance of this position in modulating the pharmacological activities of quinazolinone derivatives. []

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

Compound Description: TZB-30878 is a novel, orally bioavailable 5-HT(1A) agonist/5-HT(3) antagonist developed for treating irritable bowel syndrome (IBS). It exhibited significant inhibitory effects on stress-induced defecation in an IBS animal model. []

Relevance: TZB-30878 shares the core quinazolin-4(3H)-one scaffold with 3-[4-(2-chloro-4-methylphenoxy)butyl]-4(3H)-quinazolinone. The structural variations between these compounds, particularly the substituents on the quinazolinone ring and the nature of the linker, highlight the diverse chemical space explored within this class for targeting different therapeutic areas, including IBS. []

7-Bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2-oxopropyl]-4(3H)-quinazolinone (Halofuginone)

Compound Description: Halofuginone is a water-soluble organic compound originally developed as an anti-coccidial agent. More recently, it has gained attention for its potential antifibrotic properties, attributed to its ability to inhibit collagen synthesis and TGF-β signaling. [, ]

Relevance: Halofuginone shares the core quinazolin-4(3H)-one scaffold with 3-[4-(2-chloro-4-methylphenoxy)butyl]-4(3H)-quinazolinone. Both compounds feature halogen substitutions on the benzene ring of the quinazolinone core, suggesting a potential commonality in their chemical properties. While the target compound's biological activities are not specified, halofuginone's role as an antifibrotic agent highlights the potential therapeutic relevance of quinazolinone derivatives in addressing fibrotic disorders. [, ]

Properties

Product Name

3-[4-(2-chloro-4-methylphenoxy)butyl]-4(3H)-quinazolinone

IUPAC Name

3-[4-(2-chloro-4-methylphenoxy)butyl]quinazolin-4-one

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.8 g/mol

InChI

InChI=1S/C19H19ClN2O2/c1-14-8-9-18(16(20)12-14)24-11-5-4-10-22-13-21-17-7-3-2-6-15(17)19(22)23/h2-3,6-9,12-13H,4-5,10-11H2,1H3

InChI Key

FATFWUOQQLMXLX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCCCCN2C=NC3=CC=CC=C3C2=O)Cl

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCN2C=NC3=CC=CC=C3C2=O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.